molecular formula C12H21NO4 B1404491 6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane CAS No. 1446012-48-1

6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane

Cat. No.: B1404491
CAS No.: 1446012-48-1
M. Wt: 243.3 g/mol
InChI Key: IQPBJPYNUXVTEC-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane is a spirocyclic compound that features a unique structure combining a nitrogen-containing heterocycle with a spiro-fused oxane ring. This compound is of significant interest in the field of medicinal chemistry due to its potential bioactive properties and its role as a synthetic intermediate in the preparation of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane typically involves the annulation of a cyclopentane ring with a nitrogen-containing heterocycle. One common approach involves the use of readily available starting materials and conventional chemical transformations. For instance, the annulation strategy can involve the formation of the spirocyclic structure through a series of cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often leverage scalable synthetic routes that minimize the need for chromatographic purification. These methods focus on optimizing reaction conditions to achieve high yields and purity. The use of flow chemistry and continuous processing techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the oxane ring or the nitrogen-containing heterocycle.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications .

Scientific Research Applications

6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)5-4-9(6-14)16-12/h9,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPBJPYNUXVTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane
Reactant of Route 2
Reactant of Route 2
6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane
Reactant of Route 3
6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane
Reactant of Route 4
6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane
Reactant of Route 5
6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane
Reactant of Route 6
6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane

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